molecular formula C20H17ClN4O4 B3303159 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920157-54-6

1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303159
CAS No.: 920157-54-6
M. Wt: 412.8 g/mol
InChI Key: PBCPTEGVWFAFKP-UHFFFAOYSA-N
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Description

1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridazine ring, a carbamoyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyridazine derivative with 2-chlorophenyl isocyanate.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate compound with 4-methoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Pharmacology: The compound can be studied for its interactions with biological targets and potential therapeutic effects.

    Materials Science: Its unique chemical properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions with these targets, potentially leading to biological effects such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

  • 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness: 1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c1-29-14-8-6-13(7-9-14)22-20(28)17-10-11-19(27)25(24-17)12-18(26)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPTEGVWFAFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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1-{[(2-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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